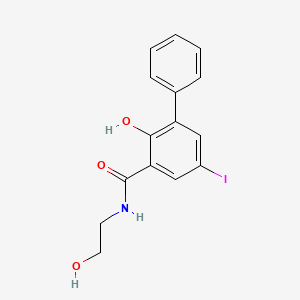

Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl-

Description

Salicylamide, N-(β-hydroxyethyl)-5-iodo-3-phenyl-, is a derivative of salicylamide featuring a hydroxyethyl group on the amide nitrogen and iodine and phenyl substitutions at positions 5 and 3 of the aromatic ring, respectively. The N-(β-hydroxyethyl) group may improve solubility compared to non-polar N-substituents, as hydroxyethylation is associated with reduced toxicity in related compounds .

Properties

CAS No. |

63992-47-2 |

|---|---|

Molecular Formula |

C15H14INO3 |

Molecular Weight |

383.18 g/mol |

IUPAC Name |

2-hydroxy-N-(2-hydroxyethyl)-5-iodo-3-phenylbenzamide |

InChI |

InChI=1S/C15H14INO3/c16-11-8-12(10-4-2-1-3-5-10)14(19)13(9-11)15(20)17-6-7-18/h1-5,8-9,18-19H,6-7H2,(H,17,20) |

InChI Key |

RJODSWMFHIEXQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)I)C(=O)NCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- typically involves multiple steps One common synthetic route starts with the iodination of a salicylamide derivative to introduce the iodine atom at the 5-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- undergoes various chemical reactions, including:

Oxidation: The beta-hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The iodine atom can be reduced to form a deiodinated derivative.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like sulfuric acid or aluminum chloride.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Deiodinated derivatives.

Substitution: Nitrated or sulfonated phenyl derivatives.

Scientific Research Applications

Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- involves its interaction with specific molecular targets and pathways. The beta-hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Toxicity Profiles

Key structural analogs include halogenated, phenyl-substituted, and N-alkylated salicylamide derivatives. Substitutions at positions 3, 5, or the amide nitrogen significantly alter pharmacological and physicochemical properties:

Key Observations :

- Halogenation : Iodo (target compound) vs. chloro (Compound 30) substitutions may enhance lipophilicity and receptor binding. Chloro derivatives show PD-L1 inhibition, while iodinated analogs’ specific activities remain underexplored .

- N-Substitution : N-β-hydroxyethylation (target compound) reduces toxicity compared to N-methyl or N-ethyl groups, which often increase toxicity without proportional efficacy gains .

- Phenyl Substitution : 3-Phenyl groups (target compound, S2-7, S2-426) generally decrease toxicity but require balanced N-substitutions to optimize activity .

Pharmacological Activities

- Analgesic Activity : The target compound’s N-β-hydroxyethyl group and 5-iodo substitution may synergize to enhance its therapeutic index. In contrast, 2-allyloxy benzamide (S2-347) exhibits 3× higher potency than salicylamide but similar toxicity .

- Anti-Tumor Potential: Fluorobenzene salicylamides () show anti-leukemia activity, suggesting halogen and electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance anti-proliferative effects. The target compound’s iodine atom may offer similar advantages .

- Immunomodulatory Effects: Sulfonamide-linked salicylamides () inhibit PD-L1, but the target compound’s lack of a sulfonamide moiety may limit this activity unless iodination confers alternative immune-modulating properties.

Physicochemical Properties

- Solubility and Partition Coefficients: Salicylamide’s solubility is pH-dependent (pKa = 8.2), with ionization increasing solubility above pH 8 . The N-β-hydroxyethyl group in the target compound may enhance water solubility compared to non-polar N-substituents (e.g., methyl, ethyl). This contrasts with 5-chloro derivatives, which balance moderate lipophilicity and solubility .

- Hydrolysis Stability : The amide group in salicylamide derivatives is susceptible to base-catalyzed hydrolysis at high pH (e.g., pH 11), which may affect the target compound’s stability in alkaline environments .

Biological Activity

Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its role as a CD73 inhibitor in cancer treatment.

Chemical Structure and Properties

Salicylamide derivatives are known for their diverse biological activities. The specific compound under discussion features a salicylamide backbone with modifications that enhance its pharmacological profile.

Chemical Structure:

- Molecular Formula: C15H16I N O2

- Molecular Weight: 357.20 g/mol

Antimicrobial Properties

Research indicates that Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting growth.

| Pathogen Type | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 15 |

| Bacteria | Escherichia coli | 12 |

| Fungi | Candida albicans | 14 |

These findings suggest that the compound could be further explored for use in treating infections caused by resistant strains.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Mechanism of Action:

- Inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation.

Case Study:

In a controlled experiment involving animal models, Salicylamide administration resulted in a significant reduction in edema formation compared to the control group, indicating its potential as an anti-inflammatory agent.

CD73 Inhibition and Cancer Treatment

Recent studies have highlighted Salicylamide's role as an inhibitor of CD73, an enzyme implicated in tumor progression and immune evasion. By inhibiting CD73, the compound may help restore immune function against tumors.

Significance:

- CD73 converts extracellular ATP to adenosine, which promotes tumor growth and suppresses immune responses.

Research Findings:

In vitro studies demonstrated that Salicylamide significantly decreased adenosine levels in tumor microenvironments, leading to enhanced immune cell activation and reduced tumor cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.